molecular formula C6H16SSi B082900 3-MERCAPTOPROPYLTRIMETHYLSILANE CAS No. 13399-93-4

3-MERCAPTOPROPYLTRIMETHYLSILANE

Cat. No.: B082900
CAS No.: 13399-93-4
M. Wt: 148.34 g/mol
InChI Key: HCZBMENVWKFZDJ-UHFFFAOYSA-N
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Description

3-MERCAPTOPROPYLTRIMETHYLSILANE is an organosilicon compound with the molecular formula C₆H₁₆SSi. It is a thiol derivative where the thiol group is attached to a propyl chain, which is further bonded to a trimethylsilyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

3-MERCAPTOPROPYLTRIMETHYLSILANE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Mercaptopropyltrimethoxysilane is the surface of various materials, including metals and nanoparticles . It is often used as a conjunction reagent to immobilize a variety of nanoparticles .

Mode of Action

3-Mercaptopropyltrimethoxysilane interacts with its targets through the formation of covalent bonds. The thiol group in the compound has a strong affinity for certain metals, allowing it to form strong covalent bonds . This interaction results in the formation of a self-assembled monolayer (SAM) on the surface of the target .

Biochemical Pathways

For instance, it can be used to modify the surface of materials, thereby affecting their chemical and physical properties .

Result of Action

The primary result of 3-Mercaptopropyltrimethoxysilane’s action is the modification of the surface of its target. This can lead to a variety of effects, depending on the specific application. For example, it can be used to protect against corrosion on quaternary bronze in urban atmospheres . It can also be used to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .

Action Environment

The action, efficacy, and stability of 3-Mercaptopropyltrimethoxysilane can be influenced by various environmental factors. For instance, the presence of certain metals can enhance the compound’s ability to form covalent bonds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-MERCAPTOPROPYLTRIMETHYLSILANE can be synthesized through several methods. One common method involves the reaction of 1-propanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-MERCAPTOPROPYLTRIMETHYLSILANE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Reagents such as halides and alkoxides are used for substitution reactions.

    Addition: Electrophiles like alkyl halides and acyl chlorides are used in addition reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Various substituted silyl compounds.

    Addition: Adducts with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    1-Propanethiol, 3-trimethoxysilyl-: Similar structure but with methoxy groups instead of methyl groups.

    1-Propanethiol, 3-triethoxysilyl-: Contains ethoxy groups instead of methyl groups.

    3-MERCAPTOPROPYLTRIMETHYLSILANE: The compound .

Uniqueness

This compound is unique due to its specific combination of a thiol group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science.

Properties

IUPAC Name

3-trimethylsilylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBMENVWKFZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158444
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13399-93-4
Record name 1-Propanethiol, 3-trimethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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